![molecular formula C56H103N17O16 B15140598 [Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
[Ala9,10, Lys11,12] Glycogen Synthase (1-12)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide that serves as a selective substrate for phosphorylation by protein kinase C (PKC) . This compound is used to measure the activity of protein kinase C, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. High-performance liquid chromatography (HPLC) is used for purification, ensuring the final product’s high purity .
Chemical Reactions Analysis
Types of Reactions
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase C . This reaction is crucial for studying the activity of protein kinase C in various biological contexts.
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as the phosphate donor and protein kinase C as the enzyme. The reaction conditions include an appropriate buffer system to maintain the enzyme’s activity and stability .
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of [Ala9,10, Lys11,12] Glycogen Synthase (1-12), which can be analyzed to determine the activity of protein kinase C .
Scientific Research Applications
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) has several scientific research applications:
Chemistry: Used as a model substrate to study phosphorylation reactions and enzyme kinetics.
Biology: Helps in understanding the role of protein kinase C in cellular signaling pathways.
Medicine: Assists in the development of therapeutic agents targeting protein kinase C-related pathways.
Industry: Utilized in the production of diagnostic kits for measuring protein kinase C activity.
Mechanism of Action
The mechanism of action of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves its phosphorylation by protein kinase C. The peptide binds to the active site of the enzyme, where ATP transfers a phosphate group to specific serine or threonine residues on the peptide. This phosphorylation event can be measured to assess the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
[Ala113] Myelin Basic Protein (104-118): Another substrate for protein kinase C, used in similar assays.
Bisindolylmaleimide II: A protein kinase C inhibitor used in research to study the enzyme’s inhibition.
Uniqueness
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is unique due to its specific sequence, which makes it a selective substrate for protein kinase C. This selectivity allows for precise measurement of the enzyme’s activity, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C56H103N17O16 |
|---|---|
Molecular Weight |
1270.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)/t31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
AATOURFPKKEISN-NHKXYLNPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


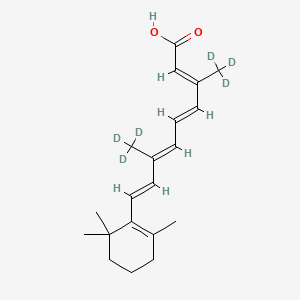

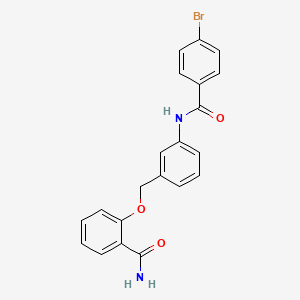
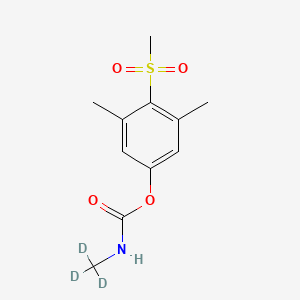
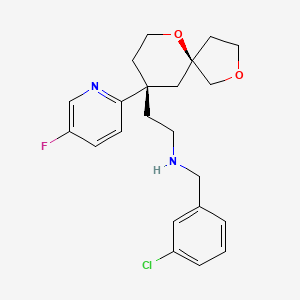
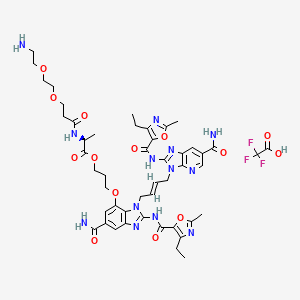
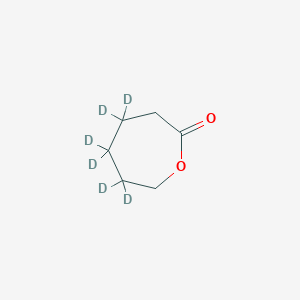
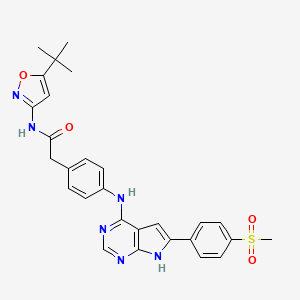
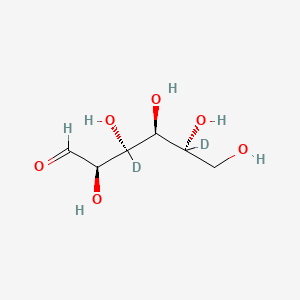
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)

![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)

![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
